molecular formula C9H17NO B1452354 Cyclobutyl-(tetrahydro-pyran-4-YL)-amine CAS No. 885280-95-5

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Cat. No.: B1452354
CAS No.: 885280-95-5
M. Wt: 155.24 g/mol
InChI Key: CBYCMBHVGFNEMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine would consist of a cyclobutyl ring attached to a tetrahydro-pyran-4-yl ring via an amine group. The tetrahydro-pyran-4-yl ring is a saturated six-membered ring with five carbon atoms and one oxygen atom .

Scientific Research Applications

Steroid-Like Ring Skeletons and Cyclohexadiene Annulation

A study by Aumann, Meyer, and Fröhlich (1996) describes a highly regioselective cyclohexadiene annulation to the CC(N) bond of an enamine, which is achieved in two steps. This process involves the condensation of a 1-alkynylcarbene complex with an enolizable carbonyl compound to give a pyran-2-ylidene complex. Subsequent reaction with cyclic enamines generates 5-amino-1,3-cyclohexadiene, leading to the formation of steroid-like molecules and bicyclic ring skeletons, mostly under mild conditions and in good chemical yields. This method showcases the potential for creating complex molecular frameworks that could be relevant for "Cyclobutyl-(tetrahydro-pyran-4-YL)-amine" applications in synthesizing steroid analogs or other biologically active molecules (Aumann, Meyer, & Fröhlich, 1996).

Domino Reactions for Heterocyclic Synthesis

Thimmarayaperumal and Shanmugam (2017) developed a highly efficient domino protocol for synthesizing 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles and 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles. This method involves consecutive addition–elimination, intramolecular cyclization, and ring opening and closing sequences, demonstrating the utility of amine functionalities in constructing complex heterocyclic structures, which might offer insights into the synthetic versatility of "this compound" (Thimmarayaperumal & Shanmugam, 2017).

Reactivity Differences in Cycloadditions

Huang, Lankau, and Yu (2014) conducted a computational study on the reactivity differences between phosphine- and amine-catalyzed cycloadditions of allenoates and enones, which form cyclopentenes or dihydropyrans/pyrans. This research highlights the significant role of amines in catalyzing [2 + 4] cycloadditions, leading to pyran formation, and might provide a theoretical foundation for exploring "this compound" as a potential catalyst or reactant in similar transformations (Huang, Lankau, & Yu, 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes such as interstitial collagenase and Collagenase 3 . These enzymes play a crucial role in the breakdown of collagen in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as disease processes, such as arthritis and metastasis.

Properties

IUPAC Name

N-cyclobutyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-8(3-1)10-9-4-6-11-7-5-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYCMBHVGFNEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696334
Record name N-Cyclobutyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-95-5
Record name N-Cyclobutyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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